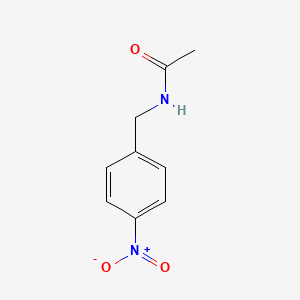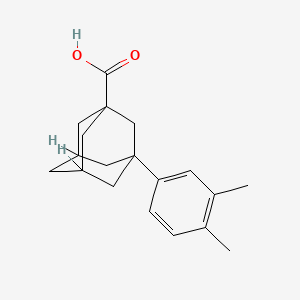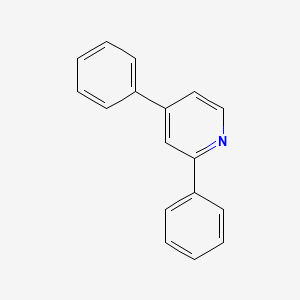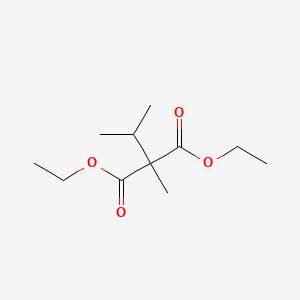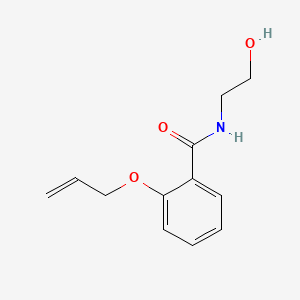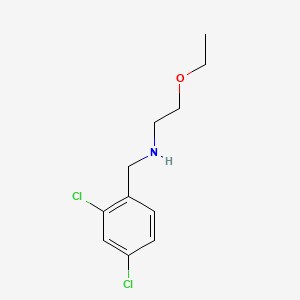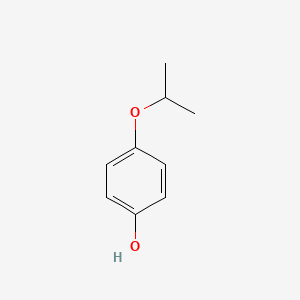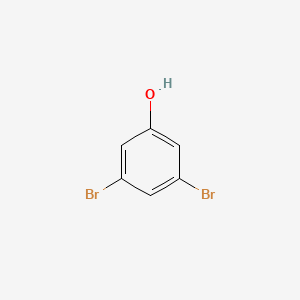
3,5-Dibromophenol
Vue d'ensemble
Description
3,5-Dibromophenol, also known as 3,5-dibromo-4-hydroxyphenol, is an aromatic chemical compound with a molecular formula of C6H4Br2O. It is a colorless solid that is insoluble in water and has a melting point of 121-123°C. It is a common intermediate in the synthesis of pharmaceuticals, dyes, and other organic materials. It is also used in the manufacture of flame retardants, insecticides, and other chemicals. This compound has been studied extensively for its potential applications in a range of scientific and medical fields.
Applications De Recherche Scientifique
Antibacterial Activity
3,5-Dibromophenol derivatives demonstrate significant antibacterial properties. For instance, compounds isolated from the marine sponge Dysidea granulosa, such as 2-(2',4'-dibromophenoxy)-3,5-dibromophenol, show potent in vitro antibacterial activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli O157:H7 (Shi Sun et al., 2015). Similarly, 2-(3’,5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol from Phyllospongia papyracea exhibits high antibacterial activity against various bacterial strains (Shi Sun et al., 2017).
Environmental Interaction and Treatment
This compound is involved in oxidative coupling reactions during water purification processes involving reduced graphene oxide. This interaction leads to the formation of hydroxylated polybrominated diphenyl ethers and biphenyls, which are of environmental concern due to their potential toxicity (Jieli Xie et al., 2019).
UV Degradation Studies
Studies on the degradation of dibromophenols like 3,5-DBP under UV irradiation have been conducted to understand the removal and mineralization processes of these compounds in aqueous solutions (K. Katayama-Hirayama et al., 2014).
Molecular Studies
Molecular studies have analyzed the ionization properties of this compound, providing insights into the thermodynamics and substituent effects on ionization (P. Bolton et al., 1968).
Protein Tyrosine Phosphatase 1B Inhibition
Polybrominated biphenyl ether derivatives, including this compound, have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B) from the marine sponge Lamellodysidea (M. M. Kapojos et al., 2018).
Mécanisme D'action
Target of Action
3,5-Dibromophenol is a type of bromophenol, which consists of one hydroxy group and two bromine atoms bonded to a benzene ring It’s known that bromophenols can interact with various biological targets due to their structural similarity to phenols, which are widely involved in biological systems .
Mode of Action
Bromophenols, including this compound, are produced by electrophilic halogenation of phenol with bromine . This suggests that they might interact with biological targets through similar electrophilic mechanisms, leading to changes in the target’s function.
Biochemical Pathways
Phenolic compounds play crucial roles in various biochemical pathways, including those related to cellular signaling, antioxidation, and enzyme inhibition .
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . It’s also a CYP1A2 and CYP2C9 inhibitor , which could impact its metabolism and bioavailability. The compound’s lipophilicity (Log Po/w) is 2.01 , suggesting it could readily cross biological membranes.
Result of Action
Given its structural similarity to phenols, it may share some of their biological activities, such as antioxidant, anti-inflammatory, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility could be affected by the pH and temperature of the environment . Moreover, its stability and efficacy could be influenced by light exposure and storage conditions .
Safety and Hazards
3,5-Dibromophenol is classified as Acute toxicity - Category 3, Oral; Skin irritation, Category 2; Eye irritation, Category 2; Specific target organ toxicity – single exposure, Category 3 . It is toxic if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing locked up .
Analyse Biochimique
Biochemical Properties
3,5-Dibromophenol plays a significant role in biochemical reactions, particularly in the synthesis of aromatic polyesters and drugs for arthritis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain enzymes involved in the metabolic pathways of phenolic compounds. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and halogen bonds, which can alter the enzyme’s active site and inhibit its activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to disrupt the normal function of certain signaling pathways, leading to altered gene expression and metabolic imbalances. This disruption can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. The binding interactions are often mediated by hydrogen bonds and halogen bonds, which can induce conformational changes in the target biomolecules. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cytotoxic effects, including oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects. High doses of this compound can result in liver and kidney damage, as well as disruptions in endocrine function .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of phenolic compounds. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidative metabolism of xenobiotics. The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments. The compound’s hydrophobic nature allows it to readily cross cell membranes and accumulate in lipid-rich areas, such as cell membranes and organelles .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in the cytoplasm and can localize to specific organelles, such as the endoplasmic reticulum and mitochondria. The compound’s activity and function can be affected by its localization, as it may interact with organelle-specific enzymes and proteins. Targeting signals and post-translational modifications can also play a role in directing this compound to specific subcellular compartments .
Propriétés
IUPAC Name |
3,5-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFMWYNHJFZBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211646 | |
| Record name | Phenol, 3,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
626-41-5 | |
| Record name | 3,5-Dibromophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3,5-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



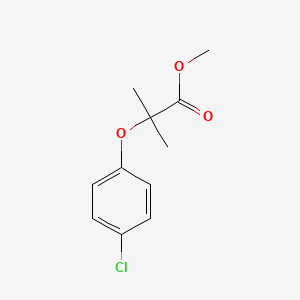
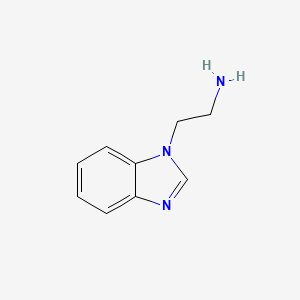
![2-[(Dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B1293726.png)
